molecular formula C14H12O2 B5665075 1-(6-hydroxy-1,2-dihydro-5-acenaphthylenyl)ethanone

1-(6-hydroxy-1,2-dihydro-5-acenaphthylenyl)ethanone

Cat. No. B5665075
M. Wt: 212.24 g/mol
InChI Key: WKQXQXDJRLCOTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions, refluxing with specific solvents, and the presence of catalysts to achieve the desired product. For instance, the preparation of 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-ethanone is achieved by refluxing 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 (V., N., & K., 2022). Such methods may be adapted for the synthesis of "1-(6-hydroxy-1,2-dihydro-5-acenaphthylenyl)ethanone," considering the structural similarities.

Molecular Structure Analysis

Molecular structure analysis often involves X-ray diffraction techniques and vibrational spectroscopy. The structure of a related compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, was investigated using X-ray diffraction, demonstrating its crystallization in the monoclinic space group C2/c (C. S. Chidan Kumar et al., 2015). Such analyses provide crucial insights into the geometrical configuration, bond lengths, and angles of molecules, which are essential for understanding their chemical behavior.

Chemical Reactions and Properties

Chemical reactions involving related compounds highlight the diversity of reactions such molecules can undergo. For example, the reaction of (4-chlorophenyl)(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)methanone with 2-aminonaphthalene in the presence of BF3·Et2O produces dihydroindolo[1,2-c]-quinazoline derivatives (K. Harano et al., 2007). Such reactions are indicative of the compound's reactivity and potential for forming complex structures.

Physical Properties Analysis

The physical properties of similar compounds, such as melting points, solubility, and crystalline structure, are crucial for their application and handling. The crystal structure analysis of 1-(4-hexyloxy-3-hydroxyphenyl)ethanone revealed significant differences between its polymorphs, influencing its physical properties (S. Suarez et al., 2017). Understanding these properties is essential for determining the conditions under which these compounds can be stored and used.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental aspects of organic compounds. Studies on related compounds, such as the synthesis and characterization of novel derivatives of 1-[2-(Aryl substituted)-5-(4'-Fluoro-3-methyl biphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone, highlight the potential for creating a wide range of derivatives with varying properties (V. Adimule et al., 2014). Such chemical versatility is crucial for the application of these compounds in different fields.

properties

IUPAC Name

1-(6-hydroxy-1,2-dihydroacenaphthylen-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-8(15)11-6-4-9-2-3-10-5-7-12(16)14(11)13(9)10/h4-7,16H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQXQXDJRLCOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC=C3C2=C(CC3)C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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